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Introduction

Fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor, is a crucial therapeutic
agent for managing hypertension and heart failure. The solid-state properties of an active
pharmaceutical ingredient (API) can significantly influence its stability, solubility, and
bioavailability. Fosinopril sodium is known to exist in at least two polymorphic forms,
designated as Form A and Form B.[1] The characterization and control of these polymorphic
forms are critical during drug development and manufacturing to ensure consistent product
quality and therapeutic efficacy.

This document provides detailed application notes and experimental protocols for the solid-
state characterization of Fosinopril's polymorphic forms using various analytical techniques.

Physicochemical Data of Fosinopril Polymorphs

The polymorphic forms of Fosinopril sodium can be differentiated by their unique
physicochemical properties. The following tables summarize the key characterization data.

Powder X-Ray Diffraction (PXRD)
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PXRD is a powerful technique for identifying crystalline phases. Each polymorph exhibits a

unique diffraction pattern.

Polymorphic Form Characteristic PXRD Peaks (26) [+0.2°]

4.7°,6.2°,8.0°, 10.9°, 15.2°, 15.7°, 16.7°, 21.4°,

Fosinopril Sodium
26.2°[2]

Form B Data not available in the searched literature.

Note: The specific form corresponding to the listed PXRD peaks was not explicitly identified in

the available literature.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and heat of

fusion, which are distinct for different polymorphs.

Polymorphic Form Melting Point (°C) Heat of Fusion (J/g)
Data not available in the
Form A (stable form) ~194.3 - 198.54[3] ]
searched literature.
Data not available in the Data not available in the
Form B
searched literature. searched literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of molecules. Differences
in the crystal lattice can lead to distinct IR spectra for polymorphs.
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Characteristic FT-IR Absorption Bands

Polymorphic Form
(cm™)

1759 (C=0 stretch, ester), 1620 (amide), 1600

Fosinopril Sodium
(carbonyl)[2]

Analysis of the solid-state FTIR data indicated
that the environment of the acetal side chain of

Differentiating Peaks ) ] ) ) )
fosinopril sodium differed in the two polymorphs.

[1]

Experimental Workflow for Polymorphic
Characterization

The following diagram illustrates a typical workflow for the comprehensive solid-state

characterization of Fosinopril polymorphs.
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Experimental workflow for Fosinopril polymorph characterization.

Logical Relationships in Fosinopril Polymorphism

The relationship between the different polymorphic forms and the analytical techniques used to
characterize them can be visualized as follows.
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Logical relationships of Fosinopril polymorphs and analytical methods.

Experimental Protocols
Powder X-Ray Diffraction (PXRD)

Objective: To obtain the diffraction pattern of Fosinopril sodium polymorphs for identification

and differentiation.

Instrumentation: A standard powder X-ray diffractometer with a copper X-ray source (Cu Ka
radiation).

Protocol:

Sample Preparation: Gently grind a small amount (approximately 10-20 mg) of the
Fosinopril sodium sample to a fine powder using an agate mortar and pestle to minimize
preferred orientation.

Sample Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat
and even surface.
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e Instrument Settings:

o X-ray Source: Cu Ka (A = 1.5406 A)

[¢]

Voltage and Current: Typically 40 kV and 40 mA.

[¢]

Scan Range (26): 3° to 40°

[e]

Scan Speed/Step Size: 1-2°/min or a step size of 0.02° with a counting time of 1-2
seconds per step.

[e]

Divergence and Receiving Slits: Use appropriate slit sizes to ensure good resolution.
o Data Acquisition: Run the scan and collect the diffraction data.

o Data Analysis: Process the raw data to identify the peak positions (20) and their relative
intensities. Compare the obtained pattern with known patterns of Fosinopril polymorphs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and heat of fusion of Fosinopril sodium polymorphs.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Protocol:

o Sample Preparation: Accurately weigh 2-5 mg of the Fosinopril sodium sample into a
standard aluminum DSC pan.

o Sample Encapsulation: Crimp the pan with an aluminum lid. Prepare an empty, sealed
aluminum pan to be used as a reference.

e Instrument Settings:

o Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a
temperature above the expected melting point (e.g., 220°C).

o Heating Rate: A standard heating rate of 10°C/min is typically used.
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o Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.

o Data Acquisition: Place the sample and reference pans in the DSC cell and start the
temperature program.

o Data Analysis: Analyze the resulting thermogram to determine the onset temperature of
melting and the peak maximum. Integrate the area under the melting endotherm to calculate
the heat of fusion (AHfus).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of Fosinopril sodium polymorphs to identify
differences in their vibrational modes.

Instrumentation: A Fourier-Transform Infrared spectrometer, typically equipped with an
Attenuated Total Reflectance (ATR) accessory.

Protocol:

o Sample Preparation: No specific sample preparation is required for ATR-FT-IR. Place a small
amount of the Fosinopril sodium powder directly onto the ATR crystal.

e Instrument Settings:
o Spectral Range: 4000 to 400 cm™1,
o Resolution: 4 cm~1.
o Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Acquisition: Collect the background spectrum of the empty ATR crystal. Then, collect
the sample spectrum. The instrument software will automatically ratio the sample spectrum
to the background spectrum to produce the absorbance spectrum.

« Data Analysis: Identify the positions (wavenumber, cm~1) and relative intensities of the
absorption bands. Pay close attention to regions where differences between polymorphs are
expected, such as the carbonyl stretching region and the fingerprint region.
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Solid-State Nuclear Magnetic Resonance (ssNMR)
Spectroscopy

Objective: To obtain high-resolution solid-state NMR spectra of Fosinopril sodium polymorphs
to probe the local chemical environment of specific nuclei.

Instrumentation: A solid-state NMR spectrometer.
Protocol:

o Sample Preparation: Pack the Fosinopril sodium powder into a zirconia rotor of an
appropriate size (e.g., 4 mm).

e Instrument Settings:
o Nuclei to Observe: 13C and 3P are particularly informative for Fosinopril.

o Technique: Cross-Polarization Magic Angle Spinning (CP/MAS) is commonly used to
enhance the signal of low-abundance nuclei like 13C.

o Magic Angle Spinning (MAS) Rate: A spinning rate of 5-15 kHz is typical.
o Contact Time: Optimize the cross-polarization contact time to maximize signal intensity.

o Recycle Delay: Set an appropriate recycle delay to allow for complete relaxation of the
nuclei between scans.

o Data Acquisition: Acquire the free induction decay (FID) and process it using Fourier
transformation.

» Data Analysis: Reference the chemical shifts (in ppm) to an external standard (e.g.,
adamantane for 13C). Analyze the differences in chemical shifts and line shapes between the
spectra of the different polymorphs.

Conclusion

The comprehensive solid-state characterization of Fosinopril sodium is essential for ensuring
the quality, stability, and performance of the final drug product. The application of orthogonal
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analytical techniques, including PXRD, DSC, FT-IR, and ssNMR, provides a detailed
understanding of the polymorphic landscape of this important API. The protocols and data
presented in this document serve as a valuable resource for researchers and scientists
involved in the development and manufacturing of Fosinopril-containing pharmaceuticals.
Further investigation is required to fully characterize all polymorphic forms of Fosinopril
sodium with detailed quantitative data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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